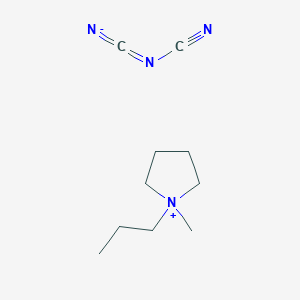
2,6-Dichloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid, also known as 2,6-DCF-4-TFPAA, is a synthetic compound with a wide range of applications in the field of scientific research. It is a small molecule that can be used to study biochemical processes in living organisms, and its unique structure makes it an ideal tool for studying the effects of drugs and other compounds on the body.
Mécanisme D'action
2,6-Dichloro-3-fluoro-4-(trifluoromethyl)phenylacetic acidPAA acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are hormones that regulate inflammation and other processes in the body. By inhibiting COX-2, 2,6-Dichloro-3-fluoro-4-(trifluoromethyl)phenylacetic acidPAA can reduce inflammation and other processes in the body.
Biochemical and Physiological Effects
2,6-Dichloro-3-fluoro-4-(trifluoromethyl)phenylacetic acidPAA has been shown to reduce inflammation and pain in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, which are proteins involved in inflammation. In addition, it has been shown to reduce oxidative stress and to reduce the risk of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Dichloro-3-fluoro-4-(trifluoromethyl)phenylacetic acidPAA has several advantages for use in laboratory experiments. It is a small molecule, which makes it easier to study its effects on living organisms. It is also water-soluble, which makes it easier to use in aqueous solutions. However, it is also a highly reactive compound, which can make it difficult to work with in some experiments.
Orientations Futures
There are many potential future directions for research involving 2,6-Dichloro-3-fluoro-4-(trifluoromethyl)phenylacetic acidPAA. One potential area of research is to further study its effects on inflammation and pain in animal models. Another potential area of research is to study its effects on the production of pro-inflammatory cytokines in the body. Additionally, further research could be done to study its effects on oxidative stress and cancer risk. Finally, further research could be done to study its effects on other biochemical processes in the body.
Méthodes De Synthèse
2,6-Dichloro-3-fluoro-4-(trifluoromethyl)phenylacetic acidPAA can be synthesized in the laboratory by reacting 2,6-dichloro-3-fluoro-4-trifluoromethylphenol with acetic anhydride. This reaction produces a carboxylic acid group, which is then reacted with a base such as sodium hydroxide to form the desired compound. The reaction is usually carried out in aqueous solution, and the final product is purified by chromatography or other methods.
Applications De Recherche Scientifique
2,6-Dichloro-3-fluoro-4-(trifluoromethyl)phenylacetic acidPAA has many applications in scientific research. It is used to study the effects of drugs and other compounds on the body, as well as to study biochemical processes in living organisms. It is also used to study the effects of environmental factors on the body, as well as to study the effects of genetic mutations. In addition, it is used to study the effects of aging on the body and to study the effects of disease on the body.
Propriétés
IUPAC Name |
2-[2,6-dichloro-3-fluoro-4-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2F4O2/c10-5-2-4(9(13,14)15)8(12)7(11)3(5)1-6(16)17/h2H,1H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDREZNSZQTXID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)CC(=O)O)Cl)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














